molecular formula C39H44O6 B161543 Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside CAS No. 131684-77-0

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside

Cat. No.: B161543
CAS No.: 131684-77-0
M. Wt: 608.8 g/mol
InChI Key: UJKZBFGKKCLGDY-HZZPCSLVSA-N
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Description

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a complex organic compound with the molecular formula C39H44O6 and a molecular weight of 608.76 g/mol . This compound is a derivative of D-galactopyranose, where the hydroxyl groups are protected by benzyl groups, and an additional pent-4-enyl group is attached to the anomeric carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside typically involves the protection of the hydroxyl groups of D-galactopyranose with benzyl groupsThe reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar protection and substitution reactions as described in the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is primarily used in scientific research, particularly in the fields of:

    Chemistry: As a protected sugar derivative, it is used in the synthesis of more complex carbohydrates and glycosylation reactions.

    Biology: It serves as a building block for the synthesis of glycosylated molecules, which are important in studying biological processes and interactions.

    Medicine: It is used in the development of glycosylated drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is largely dependent on its use as a synthetic intermediate. In glycosylation reactions, it acts as a donor molecule, transferring its glycosyl group to acceptor molecules. The benzyl protecting groups help to control the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is unique due to the combination of benzyl protecting groups and the pent-4-enyl group, which provides specific reactivity and selectivity in synthetic applications. This makes it particularly useful in the synthesis of complex carbohydrates and glycosylated molecules .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZBFGKKCLGDY-HZZPCSLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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